
(R)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chiral isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline. This specific compound is characterized by the presence of two methoxy groups at the 6 and 7 positions, a methyl group at the 1 position, and a tetrahydroisoquinoline core. The ®-configuration indicates the specific spatial arrangement of the substituents around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone.
Reductive Amination: The key step involves the reductive amination of 6,7-dimethoxy-1-tetralone with a suitable amine, followed by reduction to form the tetrahydroisoquinoline core.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: ®-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further reduce the tetrahydroisoquinoline core to form fully saturated isoquinoline derivatives.
Substitution: The methoxy groups at the 6 and 7 positions can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: ®-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: This compound is used in studies to understand enzyme inhibition mechanisms due to its structural similarity to natural substrates.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry:
Chemical Manufacturing: Used as a building block in the production of various chemicals and materials.
作用机制
The mechanism of action of ®-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to altered biological activity.
相似化合物的比较
(S)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: The enantiomer of the ®-compound, with similar chemical properties but different biological activity.
6,7-Dimethoxy-1-methylisoquinoline: Lacks the tetrahydro core, resulting in different reactivity and applications.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy groups, leading to different chemical behavior and biological activity.
Uniqueness: ®-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific chiral configuration and the presence of methoxy groups, which contribute to its distinct chemical reactivity and potential biological activity.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
(1R)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3/t8-/m1/s1 |
InChI 键 |
HMYJLVDKPJHJCF-MRVPVSSYSA-N |
手性 SMILES |
C[C@@H]1C2=CC(=C(C=C2CCN1)OC)OC |
规范 SMILES |
CC1C2=CC(=C(C=C2CCN1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



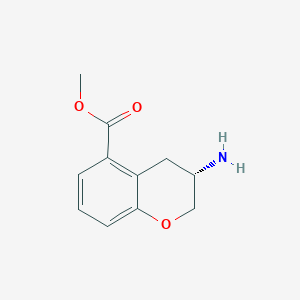
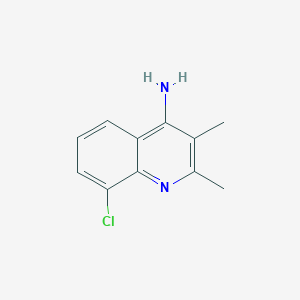
![3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11898500.png)


![1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl-](/img/structure/B11898514.png)
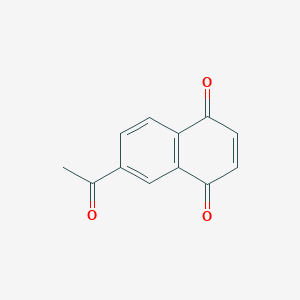

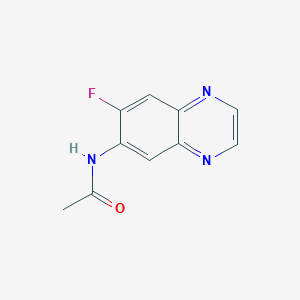
![Thiazolo[5,4-f]isoquinolin-2-amine](/img/structure/B11898526.png)
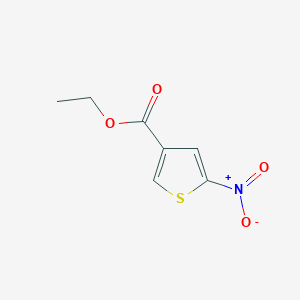
![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl-](/img/structure/B11898555.png)
![Naphtho[2,1-d]isothiazol-3-amine](/img/structure/B11898571.png)
